molecular formula C10H8ClF3N2O2 B3041023 [(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate CAS No. 257624-87-6

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate

Cat. No.: B3041023
CAS No.: 257624-87-6
M. Wt: 280.63 g/mol
InChI Key: YDYUMNDJSVVPRF-UHFFFAOYSA-N
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Description

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzoate moiety, along with an amino and chloroethylidene group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzoate Moiety: The synthesis begins with the preparation of 4-(trifluoromethyl)benzoic acid through the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride.

    Introduction of the Chloroethylidene Group: The next step involves the chlorination of ethylideneamine to form 1-amino-2-chloroethylideneamine.

    Coupling Reaction: The final step is the coupling of 4-(trifluoromethyl)benzoic acid with 1-amino-2-chloroethylideneamine under appropriate reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloroethylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethylidene group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethylideneamines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-(1-amino-2-chloroethylidene)amino] 4-methylbenzoate: Similar structure but lacks the trifluoromethyl group.

    [(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)phenylacetate: Similar structure but with a phenylacetate moiety instead of benzoate.

Uniqueness

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-5-8(15)16-18-9(17)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUMNDJSVVPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(CCl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(/CCl)\N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate
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[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate

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